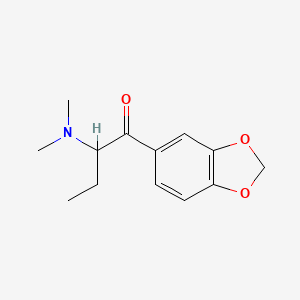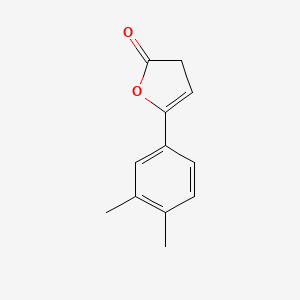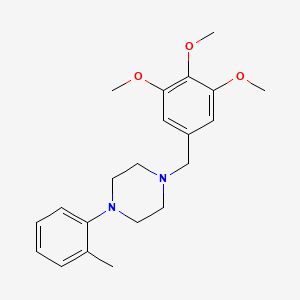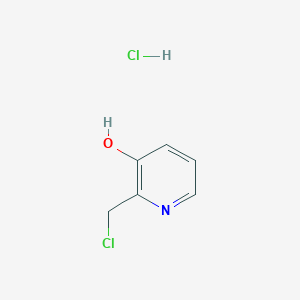![molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0](/img/structure/B1660689.png)
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a compound with the molecular formula C32H44O8Rh2 . It is also known by other names such as Rh2(esp)2 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; . The Canonical SMILES string is CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)[Rh][Rh] . Chemical Reactions Analysis
This compound is used as a catalyst for oxidative C−H amination of urea and guanidine-derived substrates to yield corresponding heterocyclic products .Physical and Chemical Properties Analysis
The molecular weight of the compound is 762.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 12 . The exact mass and monoisotopic mass of the compound are both 762.11461 g/mol .作用机制
Target of Action
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily targets C-H bonds . The compound acts as an efficient catalyst for C-H activation .
Mode of Action
The compound interacts with its targets through a process known as oxidative C-H amination . This process involves the conversion of C-H bonds into C-N bonds, a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amination of urea and guanidine-derived substrates . The compound acts as a catalyst to facilitate the conversion of these substrates into corresponding heterocyclic products .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic products from urea and guanidine-derived substrates . These products are important in various fields, including medicinal chemistry and materials science.
未来方向
生化分析
Biochemical Properties
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] plays a crucial role in biochemical reactions as an efficient and selective catalyst for C-H amination. It interacts with various enzymes and proteins, facilitating oxidative C-H amination of urea and guanidine-derived substrates to yield corresponding heterocyclic products . The nature of these interactions involves the activation of C-H bonds, which are typically inert, making this compound a valuable tool in synthetic organic chemistry.
Cellular Effects
The effects of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which may interact with cellular components, thereby affecting various cellular functions . These interactions can result in changes in cell proliferation, differentiation, and apoptosis, depending on the cellular context and concentration of the compound.
Molecular Mechanism
At the molecular level, Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] exerts its effects through binding interactions with biomolecules. It acts as a catalyst for enzyme-mediated reactions, facilitating the activation of C-H bonds and subsequent formation of new chemical bonds . This process involves the coordination of the rhodium center with the substrate, leading to the formation of reactive intermediates that drive the desired biochemical transformations. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert conditions but may degrade in the presence of air or moisture . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic activity without significant toxicity. At higher doses, toxic or adverse effects may be observed, including oxidative stress, inflammation, and tissue damage . Threshold effects have been identified, highlighting the importance of dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is involved in various metabolic pathways, primarily through its role as a catalyst in oxidative C-H amination reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . The compound’s catalytic activity can lead to the formation of new metabolites, which may have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or passively diffuse across cell membranes, depending on its physicochemical properties . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its catalytic activity.
Subcellular Localization
The subcellular localization of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can influence its catalytic efficiency and interactions with cellular components, ultimately affecting its biochemical and cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] can be achieved through a multistep process involving the reaction of rhodium with tetramethyl-1,3-benzenedipropionic acid.", "Starting Materials": [ "Rhodium", "Tetramethyl-1,3-benzenedipropionic acid" ], "Reaction": [ "The first step involves the preparation of rhodium(III) chloride by reacting rhodium with hydrochloric acid.", "Rhodium(III) chloride is then reacted with tetramethyl-1,3-benzenedipropionic acid to form the corresponding rhodium complex.", "The rhodium complex is then treated with a reducing agent, such as sodium borohydride, to form Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)].", "The final product can be purified through recrystallization or column chromatography." ] } | |
CAS 编号 |
819050-89-0 |
分子式 |
C32H44O8Rh2 |
分子量 |
762.5 g/mol |
IUPAC 名称 |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; |
InChI 键 |
OBMUTUNJWNQIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
规范 SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



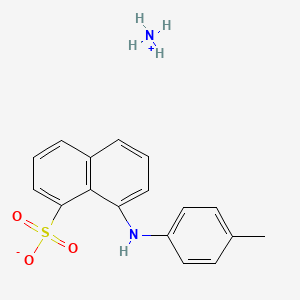
![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)

![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)
![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)
![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)
